molecular formula C18H19N3OS B2503659 N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(thiophen-2-yl)acetamide CAS No. 1421461-70-2

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2503659
CAS RN: 1421461-70-2
M. Wt: 325.43
InChI Key: RKYRMWZWGCNSME-UHFFFAOYSA-N
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Description

The compound N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(thiophen-2-yl)acetamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as imidazo[1,2-a]pyridine derivatives and thiazolidin-based acetamides, which are of interest due to their antimicrobial and antitumor activities . These compounds are part of a broader class of heterocyclic compounds that have been extensively studied for their potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds involves the coupling of different heterocyclic fragments. For instance, the synthesis of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide was achieved through a coupling reaction of N-(8-iodoimidazo[1,2-a]pyridin-6-yl)acetamide with a urea derivative . Similarly, a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides were synthesized and evaluated for their antimicrobial activity . These methods could potentially be adapted for the synthesis of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(thiophen-2-yl)acetamide.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction studies . Theoretical calculations, such as density functional theory (DFT), are also employed to optimize the molecular structure and confirm the experimental findings. The presence of hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces are significant in stabilizing the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from frontier molecular orbital (FMO) analysis, which helps in understanding the charge transfer interactions between electron acceptor and donor groups . This analysis is crucial for predicting the reactivity of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(thiophen-2-yl)acetamide in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The antimicrobial and antitumor activities of these compounds suggest that they interact with biological targets in a specific manner, which is influenced by their physical and chemical properties . The vibrational properties of the compounds, as determined by their characteristic vibrational absorption bands, also provide insight into their chemical properties .

Scientific Research Applications

Synthesis and Antitumor Activity

Research into related compounds, such as N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrates significant interest in synthesizing compounds with potential antitumor activities. These studies explore the synthesis of various derivatives and their evaluation against human tumor cell lines, suggesting a promising avenue for developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial Applications

Derivatives of related structures have been synthesized and tested for their antibacterial activity. These studies indicate significant antibacterial properties, offering insights into designing new antimicrobial agents to combat resistant bacterial strains (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Anticonvulsant Activity

Research has also been conducted on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives for their anticonvulsant activity. These studies focus on synthesizing compounds and evaluating their efficacy in models of seizures, suggesting potential applications in developing new treatments for epilepsy (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Antioxidant Activity

The synthesis and characterization of coordination complexes derived from pyrazole-acetamide show an interest in exploring the antioxidant properties of synthesized compounds. These studies evaluate the compounds' effectiveness in scavenging free radicals, indicating their potential as antioxidants (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

Optoelectronic Properties

Investigations into thiazole-based polythiophenes have been conducted to understand the optoelectronic properties of these compounds. These studies aim at developing materials for electronic applications, highlighting the versatility of related compounds in material science (Camurlu & Guven, 2015).

properties

IUPAC Name

N-[3-(2-phenylimidazol-1-yl)propyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c22-17(14-16-8-4-13-23-16)19-9-5-11-21-12-10-20-18(21)15-6-2-1-3-7-15/h1-4,6-8,10,12-13H,5,9,11,14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYRMWZWGCNSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(thiophen-2-yl)acetamide

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